Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly
Description
Chemical Identity and Nomenclature
H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is a linear peptide comprising 13 amino acid residues (Table 1). Its molecular formula is $$ \text{C}{60}\text{H}{104}\text{N}{20}\text{O}{15}\text{S} $$, with a molecular weight of 1,377.66 g/mol. The peptide’s sequence—CGYGPKKKRKVGG—includes a cysteine residue at the N-terminus and a glycine doublet at the C-terminus, flanking a central polybasic region (Pro-Lys-Lys-Lys-Arg-Lys).
Table 1: Chemical Properties of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH
| Property | Value |
|---|---|
| CAS Number | 104914-40-1 |
| IUPAC Name | L-Cysteinylglycyl-L-tyrosylglycyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl-L-lysyl-L-valylglycylglycine |
| Molecular Formula | $$ \text{C}{60}\text{H}{104}\text{N}{20}\text{O}{15}\text{S} $$ |
| Sequence | CGYGPKKKRKVGG |
| Molecular Weight | 1,377.66 g/mol |
The peptide’s nomenclature follows standard IUPAC conventions for linear peptides, with hyphens denoting covalent bonds between amino acids. Its alternative designations include "SV40 nuclear transport signal peptide analog" and "Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly".
Historical Context of SV40 T-Antigen-Derived Peptides
The discovery of SV40’s large T antigen in 1960 marked a pivotal moment in virology and oncology. Early studies revealed that this oncoprotein contained a nuclear localization signal (NLS)—a short amino acid sequence required for its transport into the nucleus. The NLS of SV40 T antigen, comprising residues 126–132 (Pro-Lys-Lys-Lys-Arg-Lys-Val), was identified as the minimal sequence sufficient for nuclear targeting.
In 1986, a landmark study demonstrated that a synthetic 13-mer peptide homologous to the SV40 T antigen NLS (CGYGPKKKRKVGG) could mediate nuclear transport of conjugated proteins in mammalian cells. This finding validated the hypothesis that short peptide motifs could independently direct subcellular localization, bypassing the need for full-length proteins. Subsequent work in the 1990s, including cell-free assays with sea urchin pronuclei, further characterized the ATP-dependent mechanisms underlying NLS-mediated transport.
Biological Significance of Nuclear Localization Signals
Nuclear localization signals are critical for the regulated import of proteins and nucleic acids into the nucleus. The SV40 T antigen NLS, particularly its lysine- and arginine-rich core (PKKKRKV), interacts with importin α—a key component of the nuclear transport machinery. This interaction initiates the formation of a cargo-importin β complex, which traverses nuclear pore complexes via facilitated diffusion.
The synthetic peptide H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH retains the essential features of the native NLS while incorporating structural modifications to enhance stability and experimental utility. For instance:
- The N-terminal cysteine enables site-specific conjugation to carrier molecules.
- Glycine residues at positions 2, 4, 12, and 13 improve conformational flexibility, reducing steric hindrance during nuclear pore interactions.
- The Tyr-Gly-Pro motif may stabilize β-turn structures, positioning the polybasic region for optimal importin binding.
Studies using this peptide have revealed that NLS-mediated transport is a two-step process: (1) ATP-independent binding to the nuclear envelope and (2) ATP- and calcium-dependent translocation into the nucleoplasm. Remarkably, the peptide can direct the nuclear import of macromolecules up to 465 kDa, demonstrating its capacity to overcome size limitations typically imposed by passive diffusion. These insights have informed the design of gene delivery systems and targeted therapeutics requiring precise nuclear localization.
Properties
Molecular Formula |
C60H104N20O15S |
|---|---|
Molecular Weight |
1377.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 |
InChI Key |
RVYGUKZYSYVROS-ALRMXQJESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin and Protecting Groups
The synthesis typically employs Fmoc-SRam-PEG-PS resin or Wang resin for C-terminal attachment. Key protecting groups include:
- Cysteine : Fmoc-Cys(Trt)-OH (trityl group) to prevent oxidation.
- Arginine : Fmoc-Arg(Pbf)-OH (piperidine-2,6-dione) to block side-chain guanidino groups.
- Lysine : Fmoc-Lys(Boc)-OH (tert-butyloxycarbonyl) to protect ε-amino groups.
- Glycine : Fmoc-Gly-OH or Fmoc-Gly-Gly-OH for minimizing deletion/addition byproducts.
Table 1: Common Reagents and Protecting Groups
| Amino Acid | Protecting Group | Role |
|---|---|---|
| Cys | Trt | Prevents oxidation |
| Arg | Pbf | Blocks guanidino group |
| Lys | Boc | Protects ε-amino group |
| Gly | None | Unprotected side chain |
Coupling Strategy
The sequence is synthesized from C- to N-terminus using Fmoc deprotection with piperidine and coupling agents like HBTU/HOBt or PyBOP®. For the Gly-Gly segment, Fmoc-Gly-Gly-OH is preferred over sequential Fmoc-Gly-OH couplings to reduce impurities such as [des-Gly] or [+Gly].
Table 2: Coupling Agents and Conditions
| Reagent | Function | Activation Time | Solvent |
|---|---|---|---|
| HBTU/HOBt | Carbodiimide coupling | 30–60 minutes | DMF |
| DIPEA | Base for deprotonation | – | DMF |
| PyBOP® | Phosphonium-based coupling | 30–60 minutes | DMF |
Key Synthetic Steps
Cleavage and Deprotection
TFA Cleavage Cocktail
The peptide-resin is treated with TFA/water (95:5) containing scavengers like TMSOTf or m-cresol to cleave side-chain protecting groups and resin linkages. For disulfide-free peptides, EDT is added to prevent cysteine oxidation.
Table 3: Cleavage Conditions
| Component | Purpose | Concentration | Time |
|---|---|---|---|
| TFA | Cleavage agent | 95% | 2–4 h |
| TMSOTf | Scavenger for Pbf, Boc | 1% | – |
| m-Cresol | Scavenger for Trt | 1% | – |
| EDT | Prevents cysteine oxidation | 1% | – |
Purification and Characterization
HPLC Purification
Purification is performed via reverse-phase HPLC using a C18 column with gradients of acetonitrile/water + 0.1% TFA . Retention times are monitored to ensure >95% purity.
Mass Spectrometry
MALDI-TOF or ESI-MS confirms the molecular weight (1377.7 g/mol ) and sequence accuracy. Observed masses align closely with calculated values (e.g., 1377.7 vs. 1377.68).
Table 4: Characterization Data
| Method | Result | Reference |
|---|---|---|
| Molecular Weight | 1377.7 g/mol | |
| HPLC Purity | >95% | |
| MALDI-TOF MS | m/z [M+H]+ = 1378.3 |
Challenges and Optimization Strategies
Byproduct Management
Aggregation Prevention
Pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH) or Hmb (2-hydroxy-4-methoxybenzyl) -protected glycine are used for hydrophobic sequences.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups in lysine can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles like acyl chlorides or isocyanates
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of peptides containing cysteine and tyrosine residues. Cysteine, in particular, is known for its ability to scavenge free radicals, which can lead to oxidative stress and various diseases. Research indicates that peptides similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH show significant inhibition of lipid peroxidation, especially in systems like linoleic acid oxidation .
Table 1: Antioxidant Activity of Peptides
| Peptide Sequence | Antioxidant Activity (GE Value) |
|---|---|
| Cys-Tyr | 1.22 ± 0.12 |
| H-Cys-Gly-Tyr | Not directly tested |
| Other dipeptides | Varied (up to 80.29 ± 0.68) |
Immunomodulatory Effects
Peptides like H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH have been studied for their immunomodulatory effects. They can influence immune responses by modulating cytokine production and enhancing the activity of immune cells. The presence of lysine and arginine residues is particularly relevant as they play crucial roles in immune function and cell signaling pathways .
Anticancer Potential
The anticancer properties of bioactive peptides are a growing area of research. Peptides that include sequences similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
Drug Delivery Systems
The unique sequence of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH also positions it as a candidate for drug delivery systems. The peptide's ability to penetrate cellular membranes can be harnessed for targeted delivery of therapeutic agents, particularly in cancer treatment or gene therapy applications .
Supramolecular Chemistry Applications
In supramolecular chemistry, peptides like H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH are being explored for their ability to form complexes with synthetic receptors such as cucurbiturils. These interactions can be utilized in designing advanced materials for sensing or drug encapsulation .
Mechanism of Action
The primary mechanism by which H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH exerts its effects is through the induction of nuclear transport. This peptide contains a sequence homologous to the nuclear localization signal (NLS) of the SV40 T-antigen, which facilitates its recognition by nuclear import receptors. These receptors mediate the transport of the peptide and its cargo into the nucleus, where it can exert its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes critical differences between H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH and related peptides:
Key Insights from Comparative Analysis
Cyclic vs. Linear Structures
- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP): Cyclization via intein-mediated splicing enhances protease resistance and bioactivity. cTP demonstrates 10–30 μg/mL efficacy in immune assays, outperforming linear analogs like TP-5 . In contrast, the linear structure of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH likely reduces stability, necessitating formulation optimizations (e.g., PEGylation, D-amino acid substitution) for therapeutic use.
Cationic Residue Clusters
- The lysine/arginine-rich region in the target peptide resembles cell-penetrating peptides (CPPs, e.g., HIV-Tat), which exploit cationic residues for membrane interaction .
Functional Motifs
- Proline and Glycine : Proline introduces conformational constraints, while glycine enhances flexibility. In cyclic peptides (e.g., cTP), proline’s rigidifying effect is stabilized by cyclization, improving target binding .
- Cyclic peptides like Terlipressin and OxyTOCIN use disulfide bonds for structural integrity .
Biological Activity
Introduction
H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is a synthetic peptide composed of twelve amino acids, including cysteine (Cys), glycine (Gly), tyrosine (Tyr), proline (Pro), lysine (Lys), arginine (Arg), and valine (Val). This peptide exhibits a variety of biological activities that can be attributed to its unique amino acid sequence and structure, which facilitate interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is with a molecular weight of approximately 1,322.42 g/mol. The presence of cysteine allows for the formation of disulfide bonds, enhancing the peptide's stability and biological activity in physiological conditions .
Table 1: Amino Acid Composition
| Amino Acid | Abbreviation | Quantity |
|---|---|---|
| Cysteine | Cys | 1 |
| Glycine | Gly | 3 |
| Tyrosine | Tyr | 1 |
| Proline | Pro | 1 |
| Lysine | Lys | 5 |
| Arginine | Arg | 1 |
| Valine | Val | 1 |
Biological Activities
The biological activities of H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH can be categorized into several key areas:
1. Antioxidant Activity
Peptides containing cysteine and tyrosine residues have been shown to exhibit strong antioxidant properties. Research indicates that peptides with these amino acids can scavenge reactive oxygen species (ROS) effectively. For instance, cysteine has demonstrated superior O2•− scavenging abilities compared to other amino acids, making it a critical component for antioxidant activity .
2. Antimicrobial Properties
Peptides similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH have been reported to possess antimicrobial properties against various pathogens. The positively charged lysine and arginine residues enhance the peptide's ability to disrupt microbial membranes, leading to cell lysis .
3. Neuroprotective Effects
The peptide's composition suggests potential neuroprotective effects, particularly through modulation of neuronal signaling pathways. Compounds with similar structures have been linked to the activation of neuroprotective mechanisms in models of neurodegenerative diseases .
4. Modulation of Metabolic Pathways
H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH may influence various metabolic enzymes and transporters. Its interaction with amino acid transporters and metabolic enzymes like angiotensin-converting enzyme (ACE) suggests a role in regulating blood pressure and metabolic functions .
Table 2: Biological Activities and Mechanisms
| Biological Activity | Mechanism |
|---|---|
| Antioxidant | Scavenging of reactive oxygen species |
| Antimicrobial | Disruption of microbial membranes |
| Neuroprotective | Modulation of neuronal signaling pathways |
| Metabolic Regulation | Interaction with metabolic enzymes and transporters |
Case Studies and Research Findings
Several studies have explored the biological activities associated with peptides similar to H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH:
- Antioxidant Peptide Screening : A study identified antioxidant peptides from hazelnut protein that outperformed reduced glutathione in inhibiting lipid oxidation. The findings highlighted the significance of specific amino acid residues, particularly those containing tyrosine, in enhancing antioxidant capacity .
- Neuroprotective Peptides : Research on marine-derived peptides has shown their potential in protecting neuronal cells from oxidative stress, suggesting that similar synthetic peptides could be developed for therapeutic applications in neurodegenerative diseases .
- Antimicrobial Testing : Peptides exhibiting structural similarities have been tested against various bacterial strains, demonstrating significant antimicrobial activity that supports their potential use as natural preservatives or therapeutic agents .
H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH is a promising synthetic peptide with diverse biological activities, including antioxidant, antimicrobial, neuroprotective effects, and metabolic regulation. Its unique amino acid composition enhances its potential for therapeutic applications across various fields, including medicine and food science. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications.
Q & A
Q. What controls are essential for validating specificity in receptor-binding assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
